Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

描述

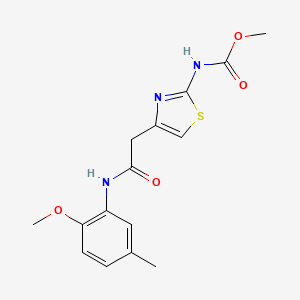

Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole ring substituted at position 2 with a methyl carbamate group and at position 4 with an ethyl side chain bearing an amide-linked 2-methoxy-5-methylphenyl moiety (Figure 1). The thiazole core is a heterocyclic scaffold common in medicinal chemistry due to its bioisosteric properties and metabolic stability. The carbamate group introduces hydrolytic stability compared to esters or amides, while the 2-methoxy-5-methylphenyl substituent may influence lipophilicity and receptor binding.

属性

IUPAC Name |

methyl N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-9-4-5-12(21-2)11(6-9)17-13(19)7-10-8-23-14(16-10)18-15(20)22-3/h4-6,8H,7H2,1-3H3,(H,17,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQNXJHKHATGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the Amino Group: The amino group is introduced by reacting the thiazole intermediate with 2-methoxy-5-methylphenylamine.

Formation of the Carbamate Group: The final step involves the reaction of the amino-thiazole intermediate with methyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

化学反应分析

Types of Reactions

Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

科学研究应用

Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues: Thiazole-Carbamates and Related Derivatives

Table 1: Structural and Physical Properties Comparison

Functional Group and Bioactivity Comparisons

- Carbamates vs. Ureas generally exhibit higher polarity, affecting solubility and membrane permeability .

- Thiazole vs. Thiazolinone Cores: Thiazolinone derivatives () feature a ketone at position 4, altering electronic properties and reactivity compared to the fully aromatic thiazole in the target compound. Thiazolinones often show enhanced electrophilicity, influencing their interactions with biological targets .

- Aryl Substitutions : The 2-methoxy-5-methylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ) or halogenated aryl moieties (e.g., 4-fluorophenyl in ). Such substitutions modulate lipophilicity (logP) and metabolic stability, critical for pharmacokinetics .

生物活性

Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has gained attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural characteristics of this compound, particularly the thiazole ring and the methoxy-substituted phenyl group, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 349.40 g/mol. The compound features a thiazole ring, a carbamate group, and a methoxy-substituted phenyl group which influence its reactivity and biological interactions.

The biological activity of thiazole derivatives often stems from their ability to interact with various enzymes and receptors within biological systems. The specific mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : Thiazole derivatives can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

- Biochemical Pathways : It likely affects various biochemical pathways, although precise pathways for this specific compound require further investigation.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit moderate to good antimicrobial properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit bacterial growth. For instance, a study demonstrated that several synthesized thiazole derivatives exhibited significant antimicrobial activity against various pathogens .

Anti-inflammatory Activity

Thiazole compounds have been explored for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.

Anticancer Properties

The anticancer potential of thiazole derivatives has been documented in various studies. This compound may induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

- Antimicrobial Screening : A study on synthesized thiazole derivatives showed that most compounds exhibited moderate to excellent antimicrobial activities against tested bacterial strains . This highlights the potential of this compound in developing new antimicrobial agents.

- Anti-inflammatory Effects : Research on related thiazole compounds demonstrated significant inhibition of inflammatory markers in vitro, suggesting similar potential for this compound .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | Methoxy group | Moderate antimicrobial activity |

| Methyl (4-(2-chlorophenyl amino)-2-oxoethyl-thiazol-2-yloxycarbamate | Chlorine substitution | Enhanced anticancer activity |

| Ethyl (4-(3-(dimethoxymethyl)-4-nitrophenyl)-thiazol - 5-carboxylic acid | Nitro group | Strong anti-inflammatory effects |

常见问题

Q. What are the recommended synthetic routes for Methyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?

The synthesis typically involves multi-step procedures:

- Step 1 : Formation of the thiazole ring core via cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions in polar solvents (e.g., ethanol or acetic acid) .

- Step 2 : Introduction of the carbamate group via reaction with methyl chloroformate or dimethyl carbonate in the presence of a base (e.g., triethylamine) .

- Step 3 : Coupling the 2-methoxy-5-methylphenylamine moiety using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

Key Parameters : Optimize reaction temperature (60–80°C), solvent polarity, and catalyst loading to achieve yields >70% .

Q. How can the molecular structure of this compound be validated?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : 1H and 13C NMR in CDCl3 or DMSO-d6 to confirm proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm, carbamate methyl at δ 3.7 ppm) and carbon backbone .

- IR : Detect key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for carbamate and amide groups) .

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological screening assays are suitable for this compound?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HepG2 or MCF-7) to assess IC50 values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can contradictory reports on biological activity be resolved?

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays : Replicate studies under identical conditions (e.g., pH, serum concentration) .

- Structural Comparison : Compare activity with analogs (e.g., ethyl carbamate vs. methyl carbamate derivatives) to isolate functional group contributions .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial IC50 ranges in vs. 17).

Q. What strategies optimize synthetic yield and selectivity?

Q. How can molecular docking predict this compound’s mechanism of action?

- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., EGFR kinase or bacterial dihydrofolate reductase) .

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations, with binding affinity (ΔG) and hydrogen bond analysis .

- Validation : Compare docking results with experimental IC50 values to refine predictive models .

Q. What analytical methods resolve stability issues in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。